Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate
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Overview
Description
tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[45]decane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure, which includes both five-membered and six-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. For example, compound 5 can be hydrogenated in methanol using 20% palladium hydroxide at room temperature until the reaction is complete. The mixture is then filtered, and the filtrate is concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 9-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3/t10-,13+/m0/s1 |
InChI Key |
RBVRAVQFMPWVAY-GXFFZTMASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](CCO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N |
Origin of Product |
United States |
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